Methyl 3-(aminomethyl)-1H-indole-2-carboxylate

Antibiotic Adjuvant Beta-Lactamase Antimicrobial Resistance

This versatile indole scaffold features orthogonal C2 methyl ester and C3 aminomethyl handles, enabling rapid library synthesis via amide coupling, reductive amination, or hydrolysis. Its defined LogP (2.11) makes it an ideal reference compound for calibrating reversed-phase HPLC methods in ADME profiling. Demonstrated weak interaction with beta-lactamases (millimolar IC50) positions it as a reliable negative control in antibiotic resistance assays. Sourced with ≥95% purity, it is optimized for medicinal chemistry and chemical biology applications.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 865660-18-0
Cat. No. B1622369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(aminomethyl)-1H-indole-2-carboxylate
CAS865660-18-0
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C2=CC=CC=C2N1)CN
InChIInChI=1S/C11H12N2O2/c1-15-11(14)10-8(6-12)7-4-2-3-5-9(7)13-10/h2-5,13H,6,12H2,1H3
InChIKeyRLYPYCFUXGOUCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS 865660-18-0) Indole Building Block for Pharmaceutical R&D


Methyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS 865660-18-0) is a functionalized indole derivative containing a methyl ester at the C2 position and an aminomethyl group at the C3 position of the indole core . The compound exhibits a molecular formula of C11H12N2O2, a molecular weight of 204.23 g/mol, and a LogP value of 2.11 [1]. With a primary amine handle and an ester moiety, it serves as a versatile scaffold for further derivatization in medicinal chemistry and chemical biology applications.

Why Generic Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Substitution Is Not Advisable


Substituting Methyl 3-(aminomethyl)-1H-indole-2-carboxylate with closely related analogs such as its ethyl ester derivative or indole-2-carboxylates with alternative C3 substitution can lead to significant divergence in biological activity, selectivity, and physicochemical properties. The specific 3-aminomethyl-2-carboxylate substitution pattern has been shown to be a critical structural motif in multiple pharmacologically relevant contexts, including the modulation of NMDA receptor-associated glycine binding sites [1] and weak interaction with bacterial beta-lactamases [2]. Even seemingly conservative modifications, such as ester homologation or salt formation, can alter target engagement, potency, and overall molecular behavior in a given assay system.

Quantitative Evidence Guide: Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Performance


Beta-Lactamase Inhibition Profile of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate

Methyl 3-(aminomethyl)-1H-indole-2-carboxylate exhibits weak, non-selective inhibition of class A and C beta-lactamases. It demonstrates IC50 values in the millimolar range against multiple clinically relevant enzymes: 1.85 mM against E. coli K12 class A beta-lactamase (PSE4) and 2.65 mM against E. cloacae P99 class C beta-lactamase [1]. This activity is notably weaker than established beta-lactamase inhibitors such as clavulanic acid (IC50 values typically in the nanomolar range) and tazobactam [2]. The compound's profile is characterized by its lack of selectivity and high micromolar to millimolar potency.

Antibiotic Adjuvant Beta-Lactamase Antimicrobial Resistance

Physicochemical Properties of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Relative to Ethyl Ester Analog

The target compound (methyl ester) exhibits a lower LogP (2.11) [1] compared to its ethyl ester analog, Ethyl 3-(aminomethyl)-1H-indole-2-carboxylate (CAS 2106765-19-7), which has a higher calculated LogP due to the additional methylene group. The molecular weight difference is 14.03 g/mol (methyl ester: 204.23 g/mol; ethyl ester: 218.26 g/mol) . This difference in lipophilicity can influence membrane permeability, solubility, and metabolic stability in biological systems.

Medicinal Chemistry Drug Design Physicochemical Property

Purity Benchmarking of Methyl 3-(aminomethyl)-1H-indole-2-carboxylate Across Commercial Suppliers

Commercially available Methyl 3-(aminomethyl)-1H-indole-2-carboxylate is offered with a range of purities, typically from 90% to 98% . Suppliers such as Sigma-Aldrich (Key Organics/BIONET) offer the compound at 90% purity , while specialized vendors like MolCore provide material with a purity of not less than 98% (NLT 98%) . Purity is a critical factor in reproducible chemical synthesis and biological assays, as impurities can lead to off-target effects or reduced yields in subsequent reactions.

Chemical Procurement Quality Control Building Block

Key Application Scenarios for Methyl 3-(aminomethyl)-1H-indole-2-carboxylate in R&D


Scaffold for Diversification in Medicinal Chemistry

The compound's primary amine and ester moieties provide orthogonal handles for derivatization, making it a valuable starting material for synthesizing focused libraries of indole-based compounds. The aminomethyl group can be readily functionalized via amide bond formation, reductive amination, or sulfonamide synthesis, while the ester group can be hydrolyzed to a carboxylic acid or converted to other esters or amides [1].

Negative Control Probe for Beta-Lactamase Assays

Given its weak, millimolar-range inhibition of class A and C beta-lactamases [1], this compound can serve as a negative control or low-affinity probe in assays designed to identify and characterize novel beta-lactamase inhibitors. Its distinct indole scaffold, relative to known beta-lactam-based inhibitors, may help delineate structure-activity relationships.

Reference Standard for LogP and Physicochemical Property Analysis

With a well-defined LogP of 2.11 [1], Methyl 3-(aminomethyl)-1H-indole-2-carboxylate can be used as a reference compound for calibrating and validating chromatographic methods (e.g., reversed-phase HPLC) used to predict lipophilicity and other ADME properties of novel drug candidates within the indole chemical space.

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